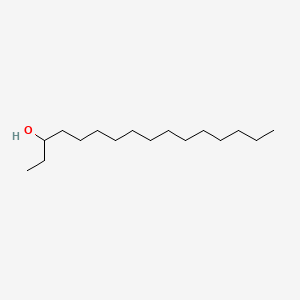

Hexadecan-3-ol

Description

Contextual Significance of Secondary Fatty Alcohols in Chemical and Biological Systems

Secondary fatty alcohols, while less ubiquitous than their primary counterparts, hold significant roles in various chemical and biological contexts. They are found naturally as components of waxes in certain microorganisms, such as Mycobacterium, where they exist as complex long-chain secondary alcohols known as phthiocerols. gerli.com In the microbial world, secondary alcohols like Hexadecan-3-ol have been identified as intermediates in the metabolic breakdown of long-chain alkanes. For instance, some soil bacteria can oxidize n-hexadecane to form hexadecanols, which are then further converted to ketones. ebi.ac.uk

Industrially, fatty alcohols are crucial components in the manufacturing of detergents, surfactants, plasticizers, and personal care products. researchgate.netatamanchemicals.com Secondary alcohols, specifically, are valued for their emulsifying and stabilizing properties in formulations like creams and lotions. cymitquimica.com While the biodegradation of secondary fatty alcohols can be slightly slower than that of linear primary alcohols, their decomposition rates are still comparatively high, making them relevant in the study of oleochemicals. researchgate.net The unique positioning of the hydroxyl group also makes them valuable chiral building blocks in organic synthesis for creating more complex molecules. constantsystems.com

Research Trajectories for this compound within Contemporary Chemical Science

Contemporary research on this compound is multifaceted, exploring its synthesis, natural occurrence, and potential applications. A significant area of investigation is the development of efficient and stereoselective synthesis methods. Since this compound is a chiral molecule (the third carbon is a stereocenter), it can exist as two different enantiomers ((R)- and (S)-hexadecan-3-ol). These enantiomers may exhibit different biological activities, driving research into asymmetric synthesis techniques that can produce one form with high purity. cymitquimica.comsctunisie.org Methods such as the catalytic asymmetric hydrogenation of ketones are being explored to achieve this. sctunisie.org

Another major research trajectory involves its role in biochemistry and environmental science. Studies have focused on its function as an intermediate in the microbial oxidation of hydrocarbons like n-hexadecane by various bacteria, such as certain Arthrobacter species. ebi.ac.uk Understanding this pathway is crucial for applications in bioremediation.

Furthermore, this compound and its isomers are subjects of study in materials science. Research has been conducted on the structure and phase behavior of hexadecanol (B772) isomers when adsorbed at the air/water interface, which provides insights into the behavior of surfactants and lipid membranes. ebi.ac.uk The identification of this compound in the essential oils of various plants also continues to be an active area of phytochemical research, expanding our knowledge of its natural distribution.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C16H34O |

| Molecular Weight | 242.44 g/mol |

| CAS Number | 593-03-3 |

| Appearance | White, waxy solid (at room temperature) |

| Melting Point | 40-50°C |

| Boiling Point | ~304-315°C |

| Density | ~0.834 g/cm³ |

| Solubility in Water | Insoluble |

| Flash Point | ~118.6°C |

Note: The values presented in the table are approximate and can vary based on the source and experimental conditions. chemicalbook.comlookchem.comchemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

hexadecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDUHTSVVVHMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870645 | |

| Record name | Hexadecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-03-3 | |

| Record name | (±)-3-Hexadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Ecological Relevance of Hexadecan 3 Ol

Distribution of Hexadecan-3-ol as a Plant Metabolite

This compound has been identified as a metabolite in several plant species, where it contributes to the plant's chemical profile and potential defense mechanisms. nih.gov It is often found as a component of essential oils and cuticular waxes, which play crucial roles in protecting plants from environmental stressors and mediating interactions with other organisms.

Research has documented the presence of this compound in various plants, including:

Capsicum annuum (Red Topepo Sweet Pepper): Studies on the aroma profile of red Topepo sweet pepper have identified this compound as one of the volatile organic compounds present. ebi.ac.uk The composition of these compounds, including this compound, can be influenced by agricultural practices, such as the use of different organic fertilizers. ebi.ac.uk

Sonneratia alba : The cuticular membranes of the leaves of Sonneratia alba contain this compound, which is derived from 16-dihydroxyhexadecanoic acid. neliti.com This suggests its role in the structural integrity and protective barrier of the leaves.

Brassica napus L. (Rapeseed): The essential oil of Brassica napus has been found to contain a variety of compounds, with this compound being among them, although not a major component. kashanu.ac.ir

Commiphora habessinica : The essential oil from the resin of this plant species contains hexadecane (B31444), a related compound, as a significant constituent. ajol.info While not this compound itself, the presence of its parent alkane suggests potential biochemical pathways for its formation.

Table 1: Plants Containing this compound or Related Compounds

| Plant Species | Compound Identified | Part of Plant |

|---|---|---|

| Capsicum annuum | This compound | Fruit |

| Sonneratia alba | This compound | Leaves (Cuticle) |

| Brassica napus L. | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl | Essential Oil |

| Commiphora habessinica | Hexadecane | Resin |

Identification of this compound as a Bacterial Metabolite

This compound is also produced by various bacteria, where it can be involved in metabolic processes and interactions with other microorganisms. nih.govebi.ac.uk Its production is often linked to the metabolism of hydrocarbons.

Notable instances of bacterial production of this compound include:

Bacillus safensis : This bacterium, isolated from the soil, produces a range of volatile organic compounds, including this compound. ebi.ac.uk These compounds have been shown to have antifungal properties, suggesting a role for this compound in microbial antagonism. ebi.ac.uk

Arthrobacter species: A soil-dwelling Arthrobacter species has been observed to transform n-hexadecane into various ketones, with 2- and 3-hexadecanols accumulating as intermediate products. ebi.ac.uk This indicates a clear metabolic pathway for the formation of this compound from its parent alkane.

Hydrocarbon-utilizing bacteria: Many bacteria capable of degrading hydrocarbons, such as Pseudomonas aeruginosa, utilize alkanes like n-hexadecane as a carbon and energy source. frontiersin.orgcdnsciencepub.com The metabolic pathways involved in this degradation often include the formation of corresponding alcohols, such as this compound, as intermediates. nih.gov

Table 2: Bacteria Producing this compound

| Bacterial Species | Substrate | Role of this compound |

|---|---|---|

| Bacillus safensis | Not specified | Antifungal agent |

| Arthrobacter sp. | n-Hexadecane | Metabolic intermediate |

Role of this compound and Related Alcohols in Chemical Ecology and Interspecies Interactions

The production of this compound and similar long-chain alcohols by plants and bacteria suggests their involvement in chemical communication and ecological interactions. These compounds can act as semiochemicals, which are chemicals that convey information between organisms.

Key roles in chemical ecology include:

Antifungal Activity: As demonstrated by Bacillus safensis, this compound can inhibit the growth of pathogenic fungi like Alternaria alternata. ebi.ac.uk This suggests a defensive function, protecting the producing organism from competitors or pathogens.

Insect Attraction and Repulsion: While specific studies on this compound are limited, related long-chain alcohols and alkanes are known to act as semiochemicals for insects. pherobase.comnih.gov For example, hexadecane has been identified in sheep wool and may play a role in attracting or repelling certain insects. gnatwork.ac.uk The structural similarity of this compound to these compounds suggests it could have similar functions in mediating plant-insect or microbe-insect interactions.

Component of Infochemical Webs: The release of volatile compounds like this compound contributes to the complex "infochemical web" that overlays food webs. researchgate.net This chemical information can influence the behavior and interactions of various organisms within an ecosystem.

Influence of Environmental Factors on Natural Production Profiles of this compound

The production of secondary metabolites like this compound in plants and microbes is not static but is influenced by a variety of environmental factors. maxapress.comjuniperpublishers.com These factors can alter the metabolic pathways and lead to changes in the quantity and composition of the produced compounds.

Factors that can influence the production of this compound include:

Nutrient Availability: In the case of Capsicum annuum, the composition of organic fertilizers used in cultivation has been shown to affect the profile of volatile organic compounds, including by inference, this compound. ebi.ac.uk Similarly, for the soil bacterium Arthrobacter, the presence of yeast extract or peptone was necessary for the accumulation of hexadecanols during the breakdown of n-hexadecane. ebi.ac.uk

Biotic Stress: The production of many plant secondary metabolites, which can include long-chain alcohols, is often induced in response to attack by herbivores or pathogens. juniperpublishers.com The antifungal activity of this compound from Bacillus safensis suggests its production may be a response to the presence of competing fungi. ebi.ac.uk

Abiotic Stress: Environmental stressors such as light intensity, temperature, and water availability can significantly impact the production of secondary metabolites in plants. maxapress.comresearchgate.net For example, ozone stress has been shown to alter the emission patterns of volatile organic compounds in poplar clones. While direct evidence for this compound is not available, it is plausible that its production is similarly affected by such stressors. Studies on the Atlas pistachio have also shown that environmental conditions like temperature and rainfall can influence the biochemical composition of the fruit. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hexadecane |

| 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl |

| n-Hexadecanoic acid |

| 16-dihydroxyhexadecanoic acid |

| 2-hexadecanol (B79914) |

| n-hexadecane |

| Alternaria alternata |

Biochemical Pathways and Microbial Biotransformations Involving Hexadecan 3 Ol

Enzymatic Formation Mechanisms of Hexadecan-3-ol and its Isomers

The formation of this compound and its isomers, such as 2-hexadecanol (B79914) and 4-hexadecanol, from n-hexadecane is a key step in the microbial metabolism of this long-chain alkane. This transformation is primarily initiated by enzymes known as monooxygenases. These enzymes introduce a hydroxyl group onto the alkane chain, converting the non-polar hydrocarbon into a more reactive alcohol.

A soil Arthrobacter species has been identified that can transform n-hexadecane into a series of ketones, specifically 2-, 3-, and 4-hexadecanones. ebi.ac.uk During this process, 2- and 3-hexadecanols accumulate as oxidative intermediates, particularly when yeast extract or peptone is used as the growth substrate. ebi.ac.uk This accumulation suggests that the initial hydroxylation to form these internal alcohols is a critical step. ebi.ac.uk Further research indicates that washed resting cell suspensions of this Arthrobacter can convert 2-hexadecanol, or a mixture of 2-, 3-, and 4-hexadecanols, into the corresponding ketones without a lag phase, suggesting that the alcohol dehydrogenase enzymes responsible for this subsequent oxidation are likely constitutive. ebi.ac.uk

While the primary focus is often on terminal oxidation, which produces 1-hexadecanol (B1195841), the formation of secondary alcohols like this compound highlights the diversity of enzymatic mechanisms that microorganisms employ to initiate alkane degradation. The specific enzymes responsible for this subterminal oxidation in many organisms are often cytochrome P450 monooxygenases.

Microbial Degradation Pathways of n-Hexadecane and Formation of Hydroxylated Intermediates

The microbial degradation of n-hexadecane is a critical process for the bioremediation of hydrocarbon-contaminated environments. This process typically begins with the oxidation of the n-hexadecane molecule, leading to the formation of hydroxylated intermediates.

The most common pathway for n-alkane degradation is the terminal oxidation pathway. In this pathway, a terminal methyl group of n-hexadecane is oxidized to a primary alcohol, 1-hexadecanol. This reaction is catalyzed by an alkane monooxygenase. The 1-hexadecanol is then further oxidized to hexadecanal (B134135) (an aldehyde) and subsequently to hexadecanoic acid (a fatty acid). This fatty acid can then enter the β-oxidation pathway, where it is broken down into two-carbon units in the form of acetyl-CoA, which can then be used by the microorganism for energy and cell growth.

However, microorganisms can also employ subterminal oxidation pathways, which result in the formation of secondary alcohols. In the case of n-hexadecane, this can lead to the formation of intermediates such as 2-hexadecanol, 3-hexadecanol, and 4-hexadecanol. ebi.ac.uk For instance, a soil Arthrobacter species has been shown to produce 2-, 3-, and 4-hexadecanones from n-hexadecane, with 2- and 3-hexadecanols accumulating as intermediates. ebi.ac.uk Similarly, GC/MS analysis has detected 2-hexadecanol as a degradation intermediate in cultures of other bacteria. frontiersin.orgresearchgate.net

Following the formation of these secondary alcohols, they are typically oxidized to the corresponding ketones (e.g., 2-hexadecanone, 3-hexadecanone). The subsequent metabolism of these ketones is less universally understood than the β-oxidation of fatty acids but is a crucial area of ongoing research.

The degradation of n-hexadecane and the formation of these hydroxylated intermediates are influenced by environmental conditions. For example, the degradation rate can be affected by the availability of oxygen and other nutrients. bioline.org.br In some cases, the accumulation of acidic byproducts from metabolism can lower the pH of the culture medium, which in turn can inhibit further degradation. bioline.org.br

Below is a table summarizing some of the hydroxylated intermediates formed during the microbial degradation of n-hexadecane.

| Intermediate | Position of Hydroxyl Group |

| 1-Hexadecanol | 1 |

| 2-Hexadecanol | 2 |

| 3-Hexadecanol | 3 |

| 4-Hexadecanol | 4 |

Isolation and Characterization of Microorganisms Capable of Hexadecane (B31444) Hydroxylation

Numerous microorganisms with the ability to degrade n-hexadecane through hydroxylation have been isolated from various environments, particularly those contaminated with hydrocarbons. The isolation process typically involves using a selective culture medium containing n-hexadecane as the sole carbon source. plos.org This ensures that only microorganisms capable of utilizing this alkane can grow.

Once isolated, these microorganisms are characterized using a combination of techniques. 16S rRNA gene sequencing is commonly used for bacterial identification. bioline.org.brplos.org The degradation ability is then confirmed and quantified using methods like gas chromatography-mass spectrometry (GC-MS), which can measure the decrease in n-hexadecane concentration over time. bioline.org.brplos.org

Several bacterial genera have been identified as potent n-hexadecane degraders. These include:

Gordonia : Strains such as Gordonia paraffinivorans and Gordonia sihwensis, isolated from compost, have shown high n-hexadecane degradation rates. plos.org For example, G. sihwensis was able to degrade 100% of the n-hexadecane in a culture over 28 days. plos.org The presence of alkane-degrading gene systems, such as the alkane hydroxylase (AH) and cytochrome P450 (CYP153) systems, has been confirmed in these strains. plos.org

Acinetobacter : Acinetobacter baumannii KSS1060, isolated from petrochemical wastewater, was found to degrade 62% of n-hexadecane within six days. bioline.org.br This strain also possesses the alkane monooxygenase (alkB) and cytochrome P450 hydroxylase (CYP153) genes. researchgate.net

Pseudomonas : Pseudomonas aeruginosa is another well-studied bacterium capable of degrading n-hexadecane. nih.gov

Mycobacterium : Certain Mycobacterium species isolated from PAH-contaminated sediments have demonstrated the ability to grow on n-hexadecane as a sole carbon and energy source. asm.org

The table below provides a summary of some isolated microorganisms and their n-hexadecane degradation capabilities.

| Microorganism | Source of Isolation | Degradation Rate | Relevant Genes |

| Gordonia paraffinivorans MTZ052 | Compost | 86% in 28 days plos.org | CYP153 system plos.org |

| Gordonia sihwensis MTZ096 | Compost | 100% in 28 days plos.org | Alkane Hydroxylase (AH) and CYP153 systems plos.org |

| Acinetobacter baumannii KSS1060 | Petrochemical Wastewater | 62% in 6 days bioline.org.br | alkB, CYP153 researchgate.net |

| Mycobacterium sp. strain CH1 | PAH-contaminated freshwater sediments | Capable of growth on hexadecane asm.org | Distantly related to alkB asm.org |

Metabolic Bottlenecks and Rate-Limiting Steps in Biological this compound Synthesis or Degradation

One of the primary rate-limiting steps in the microbial degradation of n-hexadecane is the initial hydroxylation step. ebi.ac.uk The low reactivity of alkanes means that the enzymes responsible for this first oxidation, such as alkane monooxygenases, often have a limited turnover rate. frontiersin.org For a soil Arthrobacter species that produces isomeric ketones from n-hexadecane, the formation of the internal alcohol intermediates, including 3-hexadecanol, has been identified as a limiting step in ketone formation. ebi.ac.uk

Furthermore, the accumulation of intermediate metabolites can lead to feedback inhibition or toxicity, creating another bottleneck. For example, the accumulation of aldehydes, which are intermediates in the oxidation of alcohols to carboxylic acids, can be toxic to microbial cells. nih.gov Similarly, a significant decrease in pH due to the production of acidic intermediates can inhibit enzyme activity and slow down the degradation process. bioline.org.br

In the context of producing a specific hydroxylated compound like this compound, a key bottleneck can be the activity of the subsequent enzymes in the pathway. If the alcohol dehydrogenase that converts this compound to the corresponding ketone has a high activity, the accumulation of the desired alcohol will be minimal. Conversely, if this enzyme is slow or absent, the alcohol may accumulate.

The table below summarizes potential metabolic bottlenecks in the synthesis and degradation of this compound.

| Process | Potential Bottleneck/Rate-Limiting Step | Reason |

| Synthesis from n-Hexadecane | Initial hydroxylation of n-hexadecane | Low reactivity of alkanes, limited enzyme turnover rate. ebi.ac.ukfrontiersin.org |

| Cofactor (e.g., NADPH) regeneration | Insufficient supply of reduced cofactors for monooxygenase activity. nih.govnih.gov | |

| Degradation of this compound | Oxidation of this compound to hexadecan-3-one | Low activity or expression of the specific alcohol dehydrogenase. |

| Accumulation of toxic intermediates (e.g., aldehydes) | Inhibition of cellular processes and enzyme activity. nih.gov | |

| pH drop from acidic byproducts | Inhibition of enzyme activity. bioline.org.br |

Biocatalytic Strategies for this compound Production or Transformation

Biocatalytic strategies offer a green and efficient approach for the production and transformation of compounds like this compound. These strategies often involve the use of isolated enzymes or whole microbial cells to perform specific chemical reactions.

For the production of this compound from n-hexadecane, a key strategy would be to use a microorganism or an isolated enzyme system that selectively hydroxylates the alkane at the C-3 position. This would likely involve a specific cytochrome P450 monooxygenase. To enhance production, metabolic engineering could be employed to overexpress the gene encoding this specific monooxygenase. Additionally, knocking out or inhibiting the genes for the alcohol dehydrogenases that would further oxidize the this compound could lead to its accumulation.

Cofactor regeneration is a critical aspect of many biocatalytic redox reactions. nih.gov For hydroxylation reactions that require NADPH, a common strategy is to co-express a glucose-6-phosphate dehydrogenase (G6PDH) or a glucose dehydrogenase (GDH). nih.govacs.org These enzymes oxidize glucose or glucose-6-phosphate, respectively, while reducing NADP+ to NADPH, thereby providing a continuous supply of the necessary cofactor. nih.gov

For the transformation of this compound, alcohol dehydrogenases (ADHs) are the primary biocatalysts. acs.org These enzymes can be used to oxidize this compound to hexadecan-3-one. The stereoselectivity of many ADHs can be exploited to produce enantiomerically pure alcohols or ketones. For instance, a racemic mixture of this compound could be resolved using a stereoselective ADH that preferentially oxidizes one enantiomer, leaving the other enantiomer in high purity. This process is known as a kinetic resolution.

Immobilization of the biocatalyst, whether it be whole cells or isolated enzymes, is another important strategy. rsc.org Immobilization can improve the stability and reusability of the biocatalyst, making the process more economically viable. rsc.org

The table below outlines some biocatalytic strategies relevant to this compound.

| Goal | Biocatalytic Strategy | Key Components/Considerations |

| Production of this compound | Whole-cell biotransformation | Microorganism with selective C-3 hydroxylase activity. Potential for metabolic engineering to enhance flux and block side reactions. |

| In vitro enzymatic synthesis | Isolated C-3 specific monooxygenase. Requires an efficient cofactor regeneration system (e.g., GDH/glucose). nih.govacs.org | |

| Transformation of this compound | Oxidation to hexadecan-3-one | Use of an alcohol dehydrogenase (ADH). |

| Kinetic resolution of racemic this compound | Stereoselective ADH to produce an enantiomerically pure alcohol. | |

| Process Optimization | Enzyme/cell immobilization | Improves catalyst stability and reusability. rsc.org |

| Cofactor regeneration | Co-expression of enzymes like GDH or G6PDH to supply NADPH/NADH. nih.govacs.org |

Advanced Synthetic Methodologies for Hexadecan 3 Ol and Its Stereoisomers

Asymmetric Synthesis Approaches for Chiral Hexadecan-3-ol

Asymmetric synthesis is crucial for obtaining specific enantiomers of chiral molecules like this compound, as different stereoisomers often exhibit distinct biological activities. wikipedia.org The development of methods for the enantioselective synthesis of secondary alcohols is of significant interest. sctunisie.org

One prominent strategy involves the asymmetric hydrogenation of a prochiral β-keto ester using a chiral diphosphine-ruthenium catalyst. This method effectively sets the stereochemistry of the hydroxyl group, leading to the formation of β-hydroxy esters with excellent enantioselectivity (up to 99% ee) and in high yields. sctunisie.org These chiral β-hydroxy esters can then be reduced, for instance with lithium aluminium hydride (LiAlH4), to the corresponding 1,3-diols without racemization. sctunisie.org Subsequent chemical modifications can then lead to the desired chiral this compound derivative. For example, the synthesis of (S)-l-(Tosyloxy)this compound has been reported with a 90% yield. sctunisie.org

Another approach utilizes organocatalysis. For instance, a tandem α-aminooxylation-Henry reaction has been employed in the enantioselective synthesis of a precursor to (-)-(5R,6S)-6-acetoxyhexadecan-5-olide, starting from n-dodecanal. arkat-usa.org This reaction, catalyzed by D-proline, produces dihydroxynitroalkane diastereomers with excellent enantioselectivity (>99% ee). arkat-usa.org

Furthermore, the synthesis of chiral secondary alcohols can be achieved through the reaction of Grignard reagents with chiral epoxides. For example, the reaction of nonylmagnesium bromide with a chiral epoxide in the presence of copper(I) iodide can produce chiral long-chain alcohols. nih.gov

These asymmetric strategies are fundamental in producing enantiomerically pure or enriched forms of this compound and its derivatives, which are essential for stereospecific applications.

Catalytic Hydrogenation and Oxidation Reactions Leading to this compound

Catalytic hydrogenation and oxidation are fundamental transformations in organic synthesis that can be applied to produce this compound from various precursors.

Catalytic Hydrogenation

Catalytic hydrogenation is a key method for the synthesis of alcohols from unsaturated precursors or carbonyl compounds. For instance, the hydrogenation of hexadecanoic acid to 1-hexadecanol (B1195841) can be achieved using a bimetallic ruthenium-tin catalyst supported on carbon (Ru-Sn/C). undip.ac.idresearchgate.net While this produces the primary alcohol, similar principles can be applied to the reduction of a ketone, such as hexadecan-3-one, to produce this compound. The choice of catalyst is crucial for the selectivity of the reaction. For example, palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of double bonds. The conditions of hydrogenation, such as pressure and temperature, can be adjusted to control the degree of saturation in unsaturated precursors.

A general method for the synthesis of alcohols involves the cobalt-catalyzed hydrogenation of epoxides, which can proceed with high yields and selectivities. nih.gov This method is applicable to both internal and terminal epoxides. nih.gov

Catalytic Oxidation

Catalytic oxidation offers a route to alcohols from hydrocarbons. The oxidation of n-hexane using a manganese-containing polymer catalyst has been shown to produce a mixture of hexanols, including hexan-3-ol. researchgate.net This process typically involves the use of an oxidizing agent, such as oxygen, and is carried out under specific temperature and pressure conditions. researchgate.net

Water-soluble palladium(II) complexes have also been developed as recyclable catalysts for the aerobic oxidation of a wide range of alcohols. researchgate.net While often used to convert alcohols to aldehydes and ketones, the reverse reaction or the controlled oxidation of alkanes represents a potential pathway to specific alcohols. researchgate.net The challenge in the oxidation of long-chain alkanes lies in controlling the regioselectivity of the reaction to target a specific carbon atom. technion.ac.il

The table below summarizes some catalytic approaches relevant to the synthesis of long-chain alcohols.

| Precursor | Reaction Type | Catalyst | Product(s) | Reference |

| Hexadecanoic Acid | Hydrogenation | Ru-Sn/C | 1-Hexadecanol, Ethyl hexadecanoate | undip.ac.idresearchgate.net |

| n-Hexane | Oxidation | Manganese-containing polymer | Hexan-1-ol, Hexan-2-ol, Hexan-3-ol, Hexanal, Hexanone | researchgate.net |

| Epoxides | Hydrogenation | Cobalt triphos complex with Zn(OTf)2 | anti-Markovnikov alcohols | nih.gov |

| Enyne | Stereoselective Hydrogenation | Palladium on carbon (Pd/C) | Trienic alcohol |

Organometallic and Organocatalytic Routes in this compound Synthesis

Organometallic and organocatalytic methods provide powerful and often highly selective pathways for the synthesis of complex molecules like this compound.

Organometallic Routes

Organometallic reagents and catalysts are central to many synthetic strategies. Grignard reagents, a classic example of organometallic compounds, are used in the synthesis of secondary alcohols. For instance, the reaction of nonylmagnesium bromide with a suitable epoxide, catalyzed by copper(I) iodide, yields a chiral long-chain alcohol. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental in building carbon skeletons that can be precursors to long-chain alcohols. researchgate.net For example, the coupling of a terminal alkyne with a vinyl halide can create an enyne, which can then be selectively hydrogenated to the desired alcohol.

More recently, cobalt complexes have been employed for the hydrogenation of epoxides to furnish alcohols with anti-Markovnikov selectivity. nih.gov This method demonstrates the utility of non-noble metal catalysts in achieving valuable transformations.

Organocatalytic Routes

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a key strategy for asymmetric synthesis. acs.org For the synthesis of chiral alcohols, organocatalysts like D-proline can be used to catalyze reactions such as the tandem α-aminooxylation-Henry reaction, which generates chiral diols with high enantioselectivity. arkat-usa.org These diols can then be converted to the target alcohol.

Imidazolidinone-based organocatalysts have also been developed and utilized in the asymmetric synthesis of hydroxy fatty acids. nih.gov These catalysts can be functionalized, for example by grafting a lipophilic chain onto the catalytic moiety, to create surfactant-like organocatalysts. mdpi.com This approach combines the catalytic activity with properties that can be advantageous in certain reaction media. mdpi.com

The following table provides examples of organometallic and organocatalytic reactions relevant to the synthesis of long-chain alcohols.

| Reaction Type | Catalyst/Reagent | Precursors | Product Type | Reference |

| Grignard Reaction | Nonylmagnesium bromide, Copper(I) iodide | Epoxide | Chiral secondary alcohol | nih.gov |

| Sonogashira Coupling | Palladium catalyst | Terminal alkyne, Vinyl halide | Enyne (precursor to alcohol) | researchgate.net |

| Epoxide Hydrogenation | Cobalt triphos complex | Epoxide | anti-Markovnikov alcohol | nih.gov |

| Tandem α-aminooxylation-Henry Reaction | D-proline | Aldehyde, Nitroalkane | Chiral diol (precursor to alcohol) | arkat-usa.org |

| Asymmetric Epoxidation | Imidazolidinone catalyst | Alkene | Chiral epoxide (precursor to alcohol) | nih.gov |

Regioselective and Stereoselective Functionalization of Long-Chain Alkanes for this compound Production

The direct functionalization of long-chain alkanes into valuable chemicals like this compound is a significant challenge in organic chemistry due to the inertness of C-H bonds. technion.ac.il However, recent advancements have demonstrated promising strategies for achieving regioselective and stereoselective transformations.

One innovative approach combines biocatalysis and organometallic chemistry. semanticscholar.org A mutant strain of Rhodococcus can be used for the biocatalytic dehydrogenation of n-hexadecane, producing a mixture of cis-hexadecene regioisomers. semanticscholar.org These alkenes can then undergo a metal-catalyzed remote hydrofunctionalization, allowing for the selective introduction of a functional group at the terminal position of the alkyl chain. semanticscholar.org

Another strategy involves the use of metal-catalyzed carbene insertion into C-H bonds. By selecting the appropriate silver catalyst and diazo reagent, it is possible to control the regioselectivity of the functionalization of linear alkanes. nih.gov For instance, donor-acceptor aryl diazoacetates tend to functionalize secondary C-H bonds, while acceptor ethyl diazoacetates can lead to a higher degree of primary C-H bond functionalization. nih.gov

The stereoselectivity of these reactions is also a critical aspect. For example, the biocatalytic desaturation of n-hexadecane produces exclusively (Z)-alkenes. semanticscholar.org In subsequent reactions, the stereochemistry can be controlled through the choice of catalyst and reaction conditions.

These methods represent a paradigm shift from traditional synthesis, which often relies on pre-functionalized starting materials. technion.ac.il The ability to selectively functionalize abundant and inexpensive alkanes opens up new and more sustainable routes to valuable products like this compound. technion.ac.il

| Strategy | Catalyst/Reagent | Substrate | Intermediate/Product | Key Feature | Reference |

| Biocatalytic Dehydrogenation & Remote Hydrofunctionalization | Rhodococcus mutant, Metal catalyst | n-Hexadecane | cis-Hexadecene, Functionalized alkane | Combination of biocatalysis and organometallic catalysis for terminal functionalization | semanticscholar.org |

| Carbene Insertion | Silver catalyst, Diazo reagent | Linear alkane | Functionalized alkane | Regioselectivity controlled by the choice of diazo reagent | nih.gov |

Derivatization Strategies for Enhancing or Modulating this compound Properties and Applications

Derivatization of this compound is a key strategy to modify its physicochemical properties and expand its range of applications. By introducing new functional groups, it is possible to tune characteristics such as solubility, volatility, and biological activity.

One common derivatization is the conversion of the hydroxyl group into an ester. For example, the acetylation of a hydroxyl group can be achieved using acetic anhydride (B1165640) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). arkat-usa.org This transformation is often used to protect the alcohol functionality during a multi-step synthesis or to alter the biological properties of the molecule. For instance, (S)-1-(Benzyloxy)hexadecan-6-yl acetate (B1210297) has been synthesized from the corresponding alcohol. nih.gov

Another important derivatization is the conversion of the alcohol to a tosylate. This is typically done by reacting the alcohol with tosyl chloride in the presence of a base. sctunisie.org The resulting tosylate is an excellent leaving group, making it a versatile intermediate for nucleophilic substitution reactions to introduce a wide range of other functional groups. The synthesis of (S)-l-(Tosyloxy)this compound is an example of this strategy. sctunisie.org

Ethers can also be prepared from this compound. For example, the hydroxyl group can be deprotonated with a strong base like sodium hydride and then reacted with an alkyl halide, such as benzyl (B1604629) bromide, to form a benzyl ether. arkat-usa.org This is a common protecting group strategy in organic synthesis.

Furthermore, the non-volatile sugar monomers of a bioflocculant containing hexadecanol (B772) moieties were derivatized to a volatile state for gas chromatography-mass spectrometry (GC/MS) analysis. frontiersin.org This involved reaction with methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) to form trimethylsilyl (B98337) ethers. frontiersin.org

These derivatization reactions are essential tools for chemists to fine-tune the properties of this compound and its analogs for specific scientific and industrial purposes.

| Derivative Type | Reagents | Purpose | Example Product | Reference |

| Acetate Ester | Acetic anhydride, DMAP | Protection, Property modulation | (S)-1-(Benzyloxy)hexadecan-6-yl acetate | arkat-usa.orgnih.gov |

| Tosylate | Tosyl chloride, Base | Activation for substitution | (S)-l-(Tosyloxy)this compound | sctunisie.org |

| Benzyl Ether | Sodium hydride, Benzyl bromide | Protection | Benzyl ether of a long-chain alcohol | arkat-usa.org |

| Trimethylsilyl Ether | Methoxyamine hydrochloride, MSTFA | Increase volatility for GC/MS | Trimethylsilyl ether of hexadecanol | frontiersin.org |

Spectroscopic and Advanced Analytical Techniques for Hexadecan 3 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Hexadecan-3-ol and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's carbon framework and the connectivity between atoms. emerypharma.comnii.ac.jp

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum of this compound provides information about the chemical environment of each hydrogen atom. Key signals include a multiplet corresponding to the proton on the carbon bearing the hydroxyl group (C3), signals for the methyl groups at the ends of the alkyl chains, and a large, overlapping signal for the numerous methylene (B1212753) (-CH2-) groups. emerypharma.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. nih.govnih.gov For this compound, this includes the carbon atom attached to the hydroxyl group (C3), the two terminal methyl carbons, and the remaining methylene carbons in the long alkyl chain. nih.govnih.gov

2D NMR Techniques: To resolve ambiguities and establish precise atomic connections, various 2D NMR experiments are employed. pressbooks.pubugm.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.compressbooks.pubsdsu.eduyoutube.com In this compound, COSY would show correlations between the proton at C3 and the protons on the adjacent C2 and C4 carbons, confirming the position of the alcohol group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. pressbooks.pubsdsu.educolumbia.edu This is crucial for assigning specific proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. sdsu.educolumbia.edu For instance, the proton signal of the C3-H group would show a cross-peak with the C3 carbon signal.

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Expected Chemical Shift (ppm) | Key Correlations |

|---|---|---|---|

| ¹H NMR | H on C3 (CH-OH) | ~3.5-3.8 | Coupled to protons on C2 and C4 |

| -CH2- protons | ~1.2-1.6 | Large, overlapping multiplet | |

| Terminal -CH3 protons | ~0.8-0.9 | Triplet | |

| ¹³C NMR | C3 (C-OH) | ~70-75 | - |

| C2, C4 | ~30-40 | - | |

| -CH2- carbons | ~20-35 | - | |

| Terminal -CH3 carbons | ~14 | - | |

| COSY | H3/H2, H3/H4 | - | Confirms position of hydroxyl group |

| HSQC | H3/C3, H2/C2, etc. | - | Direct C-H bond correlations |

| HMBC | H1/C2, H1/C3 | - | Long-range C-H correlations to build skeleton |

Mass Spectrometry (MS) Applications in Identification and Quantification of this compound

Mass spectrometry is a powerful analytical technique used for the identification and quantification of this compound, particularly when coupled with chromatographic separation methods. ebi.ac.ukresearchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a widely used method for analyzing volatile compounds like this compound. ebi.ac.ukresearchgate.net The sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows a molecular ion peak (M+) corresponding to the mass of the intact molecule and a series of fragment ions. chim.lu For this compound, characteristic fragmentation occurs via cleavage alpha to the hydroxyl group, leading to prominent fragment ions that are diagnostic for its structure. nih.govnist.gov For instance, cleavage between C2-C3 and C3-C4 would produce specific fragment ions. GC-MS has been successfully used to identify this compound in complex biological extracts, such as those from bacteria. ebi.ac.uk

LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry): For less volatile derivatives or for analyzing complex mixtures that are not suitable for GC, LC-ESI-MS is an alternative. researchgate.net The compound is first separated by liquid chromatography and then introduced into the mass spectrometer via an electrospray ionization source, which is a soft ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, often as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. researchgate.net This is particularly useful for the analysis of long-chain alcohols and their derivatives. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ionization Method | Molecular Weight | Expected Key m/z Peaks | Application |

|---|---|---|---|---|

| GC-MS | Electron Ionization (EI) | 242.44 g/mol | 59, 55, 69 nih.gov | Identification in volatile mixtures ebi.ac.uk |

| LC-ESI-MS | Electrospray Ionization (ESI) | 242.44 g/mol | [M+H]⁺ at 243.45, [M+Na]⁺ at 265.43 | Analysis of non-volatile derivatives researchgate.net |

Vibrational Spectroscopy (e.g., FTIR) for Conformational and Intermolecular Interaction Studies of this compound

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable insights into the functional groups and intermolecular interactions of this compound. ebi.ac.ukresearchgate.net

Functional Group Identification: The FTIR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. scielo.br Strong bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups in the long alkyl chain. scielo.br The C-O stretching vibration typically appears in the 1050-1150 cm⁻¹ region. scielo.br FTIR has been used to identify the presence of alcohol functional groups in complex mixtures containing long-chain alcohols. ebi.ac.uk

Conformational and Intermolecular Studies: The position and shape of the O-H stretching band can provide information about the extent and nature of hydrogen bonding between this compound molecules. aip.orgnih.gov Studies on long-chain alcohol monolayers at interfaces use techniques like vibrational sum-frequency generation (vSFG) spectroscopy to probe the orientation and ordering of the alkyl chains and the hydrogen-bonding network of the hydroxyl headgroups. aip.orgacs.orgchemrxiv.orgrsc.org These studies are relevant for understanding the behavior of this compound in self-assembled systems.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 (broad) | Presence of hydroxyl group and intermolecular hydrogen bonding scielo.br |

| C-H Stretch (Alkyl) | 2850 - 2960 (strong) | Presence of the long hydrocarbon chain scielo.br |

| C-O Stretch | 1050 - 1150 | Confirms the alcohol functional group scielo.br |

Advanced Chromatographic Techniques (e.g., HPLC) in Purity Assessment and Enantiomeric Separation of this compound

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for assessing its purity and for separating its enantiomers. researchgate.netmdpi.com

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly used to determine the purity of this compound. nite.go.jp In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of this compound will depend on its hydrophobicity; longer alkyl chains generally lead to longer retention times. vscht.cz By comparing the peak area of the main compound to any impurity peaks, the purity can be accurately quantified.

Enantiomeric Separation: Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers (R and S). The separation of these enantiomers is crucial in many biological and chemical contexts. This is achieved using chiral chromatography. aocs.orgchromatographyonline.com

Indirect Method: This involves derivatizing the racemic alcohol with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., silica (B1680970) gel). chromatographyonline.com

Direct Method: This uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.netresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the chiral resolution of alcohols. researchgate.net The choice of mobile phase, often a mixture of an alkane and an alcohol, can significantly influence the separation. researchgate.net

Table 4: HPLC Methods for this compound Analysis

| HPLC Mode | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Reversed-Phase (RP-HPLC) | C18 (ODS) | Methanol/Water or Acetonitrile/Water | Purity Assessment nite.go.jp |

| Chiral Chromatography (Direct) | Polysaccharide-based (e.g., Amylose, Cellulose) | Hexane/Isopropanol | Enantiomeric Separation researchgate.netresearchgate.net |

| Normal Phase (Indirect) | Silica Gel | Hexane/Ethyl Acetate (B1210297) | Separation of diastereomeric derivatives mdpi.com |

Multi-modal Imaging and Chemical Mapping Techniques for this compound Detection in Complex Systems

While specific multi-modal imaging studies focused solely on this compound are not widely reported, the techniques used for mapping lipids and other long-chain molecules in complex systems are applicable. These methods aim to visualize the spatial distribution of specific chemical compounds within a sample, such as biological tissue.

Techniques like Mass Spectrometry Imaging (MSI), including Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), could potentially be used to map the distribution of this compound or its metabolites in a tissue section. These methods analyze the mass spectra of molecules at different spatial coordinates across a sample surface, generating a chemical map.

Similarly, vibrational spectroscopic imaging, such as Raman or FTIR imaging, could be employed. These techniques acquire thousands of spectra from a grid of points on the sample, and the intensity of characteristic vibrational bands (like the C-H or O-H stretches) can be used to create an image showing the distribution of long-chain alcohols. For example, Fourier transform infrared (FTIR) spectroscopy has been used to study lipid extraction from the stratum corneum, indicating its potential for mapping lipid-like molecules in skin. nih.gov

These advanced imaging techniques would be invaluable for studying the localization and metabolism of this compound in biological systems or its distribution in material science applications.

Computational Chemistry and Theoretical Investigations of Hexadecan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of Hexadecan-3-ol

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of molecules like this compound. These methods, particularly Density Functional Theory (DFT), are used to determine key descriptors related to the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a crucial indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net

These calculations provide valuable data on parameters such as ionization potential, electron affinity, electronegativity, and global hardness, which collectively help in predicting how this compound will behave in chemical reactions. researchgate.net For instance, in the context of corrosion inhibition, a higher HOMO energy and a lower LUMO energy for a molecule would imply a greater tendency to adsorb onto a metal surface, thus providing better protection. researchgate.net While specific calculations for this compound are not extensively detailed in the provided results, the principles of these calculations are well-established for organic molecules. researchgate.netpolimi.it The use of different levels of theory, such as semi-empirical (like AM1) versus ab initio methods (like B3LYP/6-31G**), can influence the accuracy of these predictions, with ab initio methods generally offering higher precision at a greater computational cost. polimi.it

Table 1: Predicted Quantum Chemical Properties of this compound This table is a hypothetical representation based on typical values for long-chain alcohols and was not directly found in the search results.

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO (eV) | -9.5 | Electron-donating ability |

| ELUMO (eV) | 1.2 | Electron-accepting ability |

| Energy Gap (ΔE) (eV) | 10.7 | Chemical reactivity and stability |

| Dipole Moment (Debye) | 1.7 | Polarity and intermolecular interactions |

| Ionization Potential (eV) | 9.5 | Energy required to remove an electron |

| Electron Affinity (eV) | -1.2 | Energy released when an electron is added |

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies Involving this compound

Density Functional Theory (DFT) is a powerful computational tool for elucidating the mechanisms of chemical reactions. fiveable.memdpi.com It allows for the investigation of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed picture of how a reaction proceeds. pku.edu.cnresearchgate.net For reactions involving this compound, such as its oxidation, DFT can be employed to model the step-by-step process. researchgate.net

Molecular Dynamics (MD) Simulations of this compound in Solution or at Interfaces

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the behavior of substances like this compound in different environments, such as in solution or at interfaces. osti.govunt.edu For instance, MD simulations can be used to investigate the structure and dynamics of this compound when dissolved in water or when present at a liquid-liquid interface, such as between hexadecane (B31444) and an aqueous solution. osti.govacs.org

These simulations can reveal how this compound molecules orient themselves, how they interact with solvent molecules, and how they might aggregate. osti.gov At an interface, MD can show the distribution and orientation of the alcohol's hydroxyl groups and hydrocarbon tails. osti.gov This is particularly relevant for understanding phenomena like emulsification or the behavior of surfactants. The force fields used in MD simulations are crucial for obtaining accurate results, and for molecules like long-chain alcohols, these force fields need to correctly represent both the hydrophobic and hydrophilic parts of the molecule. acs.org

Table 2: Parameters from a Hypothetical MD Simulation of this compound at a Hexadecane/Water Interface This table is a hypothetical representation based on general findings for similar systems and was not directly found in the search results.

| Simulation Parameter | Value/Observation | Significance |

|---|---|---|

| Simulation Time | 100 ns | Duration to observe molecular motion |

| Temperature | 298 K | Standard experimental condition |

| Pressure | 1 atm | Standard experimental condition |

| Orientation of -OH group | Preferentially towards the aqueous phase | Indicates hydrophilic nature of the head group |

| Orientation of alkyl chain | Extended into the hexadecane phase | Shows hydrophobic nature of the tail |

| Interfacial Thickness | ~1.5 nm | A measure of the transition region between the two liquids |

In Silico Modeling for Ligand-Receptor Interactions and Biological Activity Prediction of this compound and its Analogues (e.g., molecular docking)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). unpatti.ac.idsciencebiology.org This method is instrumental in drug discovery and for understanding the biological activity of compounds like this compound and its analogues. unpatti.ac.idcbijournal.com By docking this compound into the active site of a target protein, researchers can estimate the binding affinity, which is often represented by a docking score or binding energy. cbijournal.com A lower binding energy generally suggests a more stable and favorable interaction. cbijournal.com

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. mdpi.comresearchgate.net For example, the hydroxyl group of this compound could form hydrogen bonds, while its long alkyl chain could engage in hydrophobic interactions within a binding pocket. researchgate.net This information is crucial for predicting the biological activity of the molecule and for designing more potent analogues. mdpi.com The validity of a docking protocol is often assessed by redocking a known ligand and ensuring the root-mean-square deviation (RMSD) is low (typically ≤ 2.0 Å). sciencebiology.org

Biological Activities and Bio Oriented Applications of Hexadecan 3 Ol

Antifungal Properties and Biocontrol Potential of Hexadecan-3-ol

Research has highlighted the potential of this compound as a natural antifungal agent, particularly in the context of agricultural biocontrol. One of the notable sources of this compound is the bacterium Bacillus safensis.

A study investigating the biocontrol activity of Bacillus safensis STJP, isolated from the rhizosphere of Stevia rebaudiana, identified this compound as one of five potent antifungal volatile organic compounds (AVOCs) produced by the bacterium. specialchem.comorcid.orgresearchgate.net These compounds demonstrated significant efficacy against the phytopathogen Alternaria alternata. The presence of these AVOCs, including this compound, led to the inhibition of mycelial growth and prevented conidia germination of the fungus. specialchem.comorcid.org Microscopic examination revealed ruptured hyphae in the presence of these volatile compounds. specialchem.comorcid.org This suggests that this compound, as a component of this bacterially-produced antifungal cocktail, plays a role in disrupting the structural integrity and reproductive capacity of Alternaria alternata. The findings from this research propose that AVOC-producing B. safensis, and by extension the bioactive compounds like this compound, could be developed into eco-friendly "green-fungicides" for crop protection. specialchem.comorcid.orgresearchgate.net

Table 1: Antifungal Activity of this compound from Bacillus safensis

| Source Organism | Target Fungus | Observed Effects | Potential Application |

| Bacillus safensis STJP | Alternaria alternata | Inhibition of mycelium growth, prevention of spore formation and conidia germination, rupture of hyphae. specialchem.comorcid.org | Biocontrol agent, Green-fungicide. specialchem.comorcid.orgresearchgate.net |

Potential Antimicrobial and Antibacterial Activities of this compound and its Derivatives

The broader antimicrobial and antibacterial potential of long-chain fatty alcohols and their derivatives has been a subject of scientific inquiry. While direct studies on this compound are limited, research on its derivatives, particularly chitosan-based ones, has shown promising results.

A study focused on the synthesis of N-hexadecanyl chitosan (B1678972) derivatives demonstrated a significant enhancement in antibacterial activity compared to unmodified chitosan. These derivatives, which incorporate a hexadecanol (B772) moiety, were effective against a range of both Gram-positive and Gram-negative bacteria. This suggests that the long alkyl chain of the hexadecanol is crucial for the improved antimicrobial action, likely by facilitating interaction with the bacterial cell membrane.

Furthermore, extracts from various natural sources containing long-chain alcohols and their related compounds have exhibited antimicrobial properties. For instance, bioactive compounds from the rumen bacterium Paracoccus pantotrophus FMR19, which include fatty alcohols, have shown antibacterial activity against clinical pathogens and multi-drug resistant organisms. cleaninginstitute.org While not specific to this compound, this supports the general antimicrobial potential of this class of molecules.

Table 2: Antibacterial Activity of Hexadecanol Derivatives

| Derivative | Target Organisms | Key Findings |

| N-hexadecanyl chitosan | Gram-positive and Gram-negative bacteria | Significantly improved antibacterial activity compared to chitosan. |

Research into Other Reported Biological Activities (e.g., hepatoprotective activity, anti-inflammatory, cytotoxic activities)

The investigation into other biological activities of hexadecanols has revealed potential hepatoprotective, anti-inflammatory, and cytotoxic effects, primarily through studies of isomers and related compounds found in plant extracts.

A study on the chemical constituents of Grindelia camporum Greene (Asteraceae) led to the isolation of Hexadecan-2-ol, a structural isomer of this compound. researchgate.netresearchgate.netthieme-connect.com The total methanolic and aqueous extracts of this plant, containing Hexadecan-2-ol among other compounds, exhibited both cytotoxic and hepatoprotective activities. researchgate.netresearchgate.netthieme-connect.com While the specific contribution of Hexadecan-2-ol to these effects was not isolated in the study, its presence in active extracts is noteworthy. The same study also mentioned that various fractions of the plant extract were studied for anti-inflammatory activities. researchgate.net

Further research on long-chain alcohols from natural sources supports their potential biological activities. For example, D-002, a mixture of long-chain aliphatic alcohols purified from beeswax, has been shown to have antioxidant and hepatoprotective effects against CCl4-induced liver damage in rats. researchgate.net Some studies also suggest that certain fatty acids and alcohols can possess anti-inflammatory properties. researchgate.net

In terms of cytotoxicity, an isomer, 2-Hexadecanol (B79914), purified from the sea pen Virgularia gustaviana, was found to significantly reduce the viability of both human breast cancer (MDA-MB-231) and human cervical cancer (Hela) cell lines. ebi.ac.uk This suggests that hexadecanol isomers may have potential as anticancer agents, warranting further investigation into the specific effects of this compound.

Table 3: Reported Biological Activities of Hexadecanol Isomers and Related Compounds

| Compound/Extract | Source | Reported Activity | Note |

| Hexadecan-2-ol | Grindelia camporum | Associated with hepatoprotective and cytotoxic activities of the plant extract. researchgate.netresearchgate.netthieme-connect.com | Isomer of this compound. |

| D-002 (mixture of long-chain alcohols) | Beeswax | Hepatoprotective, antioxidant. researchgate.net | Mixture containing various long-chain alcohols. |

| 2-Hexadecanol | Virgularia gustaviana | Cytotoxic against human breast and cervical cancer cell lines. ebi.ac.uk | Isomer of this compound. |

Role of this compound in Bioproduction Systems (e.g., bioflocculant production, bioderivatization for enhanced chemical production)

Hexadecanols have been identified as key intermediates in microbial metabolic pathways, indicating their potential role in various bioproduction systems.

One area of application is in the production of bioflocculants. A study on a novel polymeric bioflocculant produced by a bacterium utilizing n-hexadecane as an energy source identified 2-hexadecanol as one of the degradation intermediates. researchgate.netajol.infotaylorandfrancis.com This suggests that the metabolic pathway for n-hexadecane degradation, which proceeds through the formation of hexadecanol, is linked to the synthesis of this valuable biopolymer. The bioflocculant produced demonstrated high efficiency in flocculating suspended particles, highlighting a potential industrial application. researchgate.netajol.infotaylorandfrancis.com

Table 4: Role of Hexadecanols in Bioproduction

| Bioproduction System | Role of Hexadecanol | Significance |

| Bioflocculant Production | 2-Hexadecanol identified as a metabolic intermediate from n-hexadecane degradation. researchgate.netajol.infotaylorandfrancis.com | Links hydrocarbon metabolism to the synthesis of a valuable biopolymer. |

| Enhanced Chemical Production | Hexadecane (B31444) used as a solvent in bioderivatization strategies. researchgate.net | Contextual relevance for the use of long-chain alkanes and their derivatives in optimizing bioprocesses. |

Biomedical and Pharmaceutical Research Involving this compound Derivatives

The unique chemical structure of this compound and its derivatives has made them candidates for investigation in biomedical and pharmaceutical research. The long alkyl chain imparts lipophilic properties that can be advantageous for interacting with biological membranes and macromolecules.

Indole (B1671886) derivatives of hexadecanol are a notable area of research. For example, 1H-Indole-3-hexadecanol and its methoxy (B1213986) derivatives are being explored for their potential therapeutic applications. researchgate.netthieme-connect.com Research indicates that such indole derivatives may possess anti-inflammatory and anticancer activities. researchgate.netthieme-connect.com The indole moiety is a common scaffold in pharmacologically active compounds, and its combination with a long-chain alcohol like hexadecanol is being investigated for the development of new drugs. researchgate.netthieme-connect.com

Another promising area is the development of chitosan-based biomedical materials. As mentioned earlier, N-hexadecanyl chitosan derivatives have shown enhanced antibacterial properties. Beyond this, these derivatives have been evaluated for their potential in biomedical applications such as wound dressings, where their antimicrobial nature would be highly beneficial in preventing infections.

Table 5: Biomedical and Pharmaceutical Research on Hexadecanol Derivatives

| Derivative Class | Potential Application | Rationale for Investigation |

| Indole-hexadecanol derivatives | Anticancer, Anti-inflammatory drugs. researchgate.netthieme-connect.com | Combines the pharmacological activity of the indole scaffold with the lipophilic properties of the hexadecanol chain. |

| N-hexadecanyl chitosan | Wound dressings, antibacterial materials. | Enhanced antibacterial activity and biocompatibility of the chitosan polymer. |

Environmental Fate and Degradation Studies of Hexadecan 3 Ol

Bioremediation and Microbial Degradation of Hexadecane (B31444) and its Hydroxylated Metabolites in Contaminated Environments

The microbial degradation of n-hexadecane, the parent alkane of hexadecan-3-ol, is a well-studied process that serves as a model for the bioremediation of petroleum hydrocarbons. The initial and critical step in the aerobic degradation of alkanes by microorganisms is the oxidation of the terminal or sub-terminal carbon atom, leading to the formation of corresponding alcohols. nih.gov This process is catalyzed by monooxygenase enzymes, which require molecular oxygen. nih.gov Therefore, this compound is a potential intermediate in the microbial metabolism of hexadecane.

Several bacterial genera are known for their ability to degrade long-chain alkanes like hexadecane. Strains of Pseudomonas aeruginosa have been shown to effectively biodegrade n-hexadecane. nih.govresearchgate.net The degradation process involves an initial aerobic phase where the hydrocarbon is oxidized to oxygenated metabolites. nih.govresearchgate.net These more water-soluble intermediates can then be further mineralized, even under anaerobic conditions if an alternative electron acceptor like nitrate (B79036) is available. nih.gov This highlights a sequential biodegradation strategy that can occur in environments with fluctuating oxygen levels. nih.gov

The genus Rhodococcus is also highly capable of degrading hydrocarbon compounds. mdpi.com For instance, Rhodococcus erythropolis strains have demonstrated significant degradation of hexadecane. mdpi.com The rate of degradation is influenced by the physical state of the substrate; for example, liquid hexadecane at 26°C was degraded more rapidly than solid hexadecane at 10°C. mdpi.com After 8 days of cultivation at 26°C, R. erythropolis strain X5 utilized 53% of the available hexadecane. mdpi.com The mechanism of uptake and degradation by Rhodococcus often involves the production of biosurfactants to emulsify the hydrophobic alkane, facilitating its transport into the bacterial cell where enzymatic degradation occurs. mdpi.com

Bacterial consortia, or groups of different bacterial species, can often degrade hydrocarbons more effectively than pure cultures. brieflands.com A consortium of bacteria can achieve a more complete breakdown of the parent compound and its metabolites. Studies have shown that bacterial consortia can degrade n-hexadecane faster than individual species. brieflands.com The efficiency of bioremediation is also dependent on the bioavailability of the compound, with less complex alkanes like n-dodecane sometimes being degraded more readily than n-hexadecane. brieflands.com In marine environments, cyanobacteria such as Phormidium sp. have been shown to aid in the bioremediation of hexadecane, removing up to 45% from seawater within 10 days. omicsonline.org This process is enhanced by the production of exopolysaccharides which act as biosurfactants. omicsonline.org

Table 1: Microbial Degradation of n-Hexadecane by Different Bacterial Strains

| Microorganism | Conditions | Degradation Rate | Source |

|---|---|---|---|

| Rhodococcus erythropolis X5 | Liquid hexadecane, 26°C, 8 days | 53% | mdpi.com |

| Rhodococcus erythropolis X5 | Solid hexadecane, 10°C, 18 days | 40% | mdpi.com |

| Rhodococcus erythropolis S67 | Liquid hexadecane, 26°C, 8 days | 46% | mdpi.com |

| Rhodococcus erythropolis S67 | Solid hexadecane, 10°C, 18 days | 30% | mdpi.com |

| Pseudomonas aeruginosa | Aerobic, then anaerobic with nitrate | Approx. 40% decrease in TOC | nih.gov |

| Phormidium sp. | Seawater, 10 days | 45% | omicsonline.org |

| Bacterial Consortium A | Soil, 74 hours | 17.61% | brieflands.com |

| Bacterial Consortium B | Soil, 74 hours | 13.22% | brieflands.com |

Emerging Research Frontiers and Future Perspectives for Hexadecan 3 Ol

Integration of Multi-Omics Approaches in Elucidating Hexadecan-3-ol Metabolic Networks

The complete picture of how this compound is synthesized, degraded, and utilized within a biological system remains largely uncharted. Multi-omics, an integrated approach that combines different "omics" disciplines, offers a powerful strategy to construct a comprehensive model of the metabolic networks involving this compound. mdpi.comgenetics.org.ukresearchgate.net This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome to understand the flow of biological information from genes to metabolites. mdpi.comnih.gov

By applying this strategy, researchers can:

Identify Biosynthetic and Degradation Genes: Genomics and transcriptomics can pinpoint the genes that are expressed when an organism produces or metabolizes this compound. mdpi.comnih.gov For instance, studies on other fatty acid derivatives have successfully identified genes for fatty acyl reductases (FARs) or cytochrome P450 enzymes involved in their metabolism. nih.govbiofueljournal.com

Characterize Key Enzymes: Proteomics identifies the proteins—specifically enzymes—that are translated from these genes. mdpi.comnih.gov This allows for the characterization of the catalysts that directly mediate the conversion of precursors into this compound or its subsequent breakdown products.

Map Metabolic Flux: Metabolomics directly measures the concentration of this compound and related small molecules, providing a real-time snapshot of the metabolic state. mdpi.comcreative-proteomics.com When combined with isotope labeling, it can trace the path of carbon atoms through the metabolic network, revealing the dynamics of its synthesis and consumption.

Integrating these data layers provides a system-level understanding that is not possible with any single approach. researchgate.netnih.gov For example, a multi-omics study on a microorganism capable of utilizing n-alkanes could reveal not only the core degradation pathway but also the regulatory networks that control it, including how the organism adapts to its lipid-rich environment. researchgate.net This comprehensive view is essential for engineering microbes for enhanced production or for understanding the biological roles of this compound.

| Omics Discipline | Objective | Key Information Provided | Potential Application for this compound |

|---|---|---|---|

| Genomics | Identify the genetic blueprint. | Sequence of genes potentially involved in fatty alcohol metabolism (e.g., reductases, hydroxylases). mdpi.com | Discovery of novel genes responsible for the synthesis or modification of this compound. |

| Transcriptomics | Analyze gene expression. | Quantification of mRNA transcripts under specific conditions, indicating which genes are active. nih.govnih.gov | Identifying which genes are upregulated or downregulated during this compound production or exposure. |

| Proteomics | Study the protein complement. | Identification and quantification of enzymes and regulatory proteins. researchgate.netmdpi.com | Characterizing the specific enzymes (e.g., fatty acyl reductases) that catalyze this compound synthesis. |

| Metabolomics | Profile the metabolite content. | Identification and quantification of this compound, its precursors, and its breakdown products. mdpi.comcreative-proteomics.com | Mapping the metabolic pathway and understanding its flux and regulation. |

Development of Novel Catalytic Systems for Sustainable this compound Synthesis

The industrial production of specific fatty alcohols often relies on energy-intensive chemical processes. Future research is focused on developing novel and sustainable catalytic systems, which can be broadly categorized into biocatalytic and chemocatalytic approaches.

Biocatalytic Systems: Microbial cell factories are being engineered for the de novo synthesis of fatty alcohols from renewable feedstocks like glucose. nih.govnih.gov This involves introducing and optimizing metabolic pathways in host organisms such as E. coli or the oleaginous yeast Rhodotorula toruloides. acs.org Key enzymes in this process are fatty acyl reductases (FARs), which convert fatty acyl-CoA or acyl-ACP intermediates directly into alcohols. nih.govbiorxiv.org A significant research frontier is the discovery and engineering of FARs that have high specificity for producing this compound. Another biocatalytic route involves enzymatic cascades, where a series of enzymes are used in a one-pot reaction to transform substrates like fatty acids from non-edible oils into valuable alcohols. rsc.org

Chemcatalytic Systems: Advances in materials science are enabling the design of highly selective chemical catalysts. One promising strategy is the use of structured porous materials like zeolites or metal-organic frameworks (MOFs) as catalyst supports. doi.org These materials have well-defined pore structures that can provide shape selectivity, favoring the formation of a specific isomer like this compound. For example, novel hybrid catalysts have been developed for the cracking of n-hexadecane, demonstrating the potential to control hydrocarbon transformations. doi.org Furthermore, sustainable chemistry principles are being applied to develop processes that convert waste materials into valuable chemicals. A one-pot hydroboration-oxidation process has been developed to convert long-chain alkenes from pyrolyzed polyethylene (B3416737) waste into primary fatty alcohols, a method that could be adapted for secondary alcohols. acs.org

| Catalytic System | Description | Advantages | Research Challenges |

|---|---|---|---|

| Biocatalysis (Engineered Microbes) | Use of genetically modified microorganisms (e.g., yeast, bacteria) to produce this compound from simple sugars. acs.org | - Sustainable (uses renewable feedstocks)

| - Low production titers and yields

|

| Biocatalysis (Enzymatic Cascades) | A sequence of isolated enzymes used to perform a multi-step synthesis in a single reactor. rsc.org | - High selectivity

| - Enzyme stability and cost

|